Des-(N-2-pyridyl-beta-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate (Dabigatran Impurity)
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Overview
Description
Des-(N-2-pyridyl-beta-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate (Dabigatran Impurity): is a derivative of Dabigatran, an oral thrombin inhibitor used to prevent venous thromboembolism . This compound is often used as a reference material in the pharmaceutical industry to ensure the quality and efficacy of Dabigatran formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate involves multiple steps, including the esterification of beta-alanine with ethyl alcohol and the subsequent reaction with Dabigatran Etexilate . The reaction conditions typically involve the use of organic solvents such as DMSO and methanol, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Des-(N-2-pyridyl-beta-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reference standard for analytical methods, including chromatography and spectroscopy .
Biology: In biological research, it is used to study the metabolism and pharmacokinetics of Dabigatran .
Medicine: In the medical field, it helps in the development and quality control of anticoagulant drugs .
Industry: Industrially, it is used in the production of high-purity Dabigatran formulations .
Mechanism of Action
The mechanism of action of Des-(N-2-pyridyl-beta-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate involves its interaction with thrombin, an enzyme involved in blood clotting . The compound inhibits thrombin activity, thereby preventing the formation of blood clots . The molecular targets include the active site of thrombin, and the pathways involved are related to the coagulation cascade .
Comparison with Similar Compounds
- Dabigatran Etexilate Mesylate
- Dabigatran Etexilate Despyridyl Ethyl Ester
- Dabigatran Etexilate Impurity H
Comparison: Compared to these similar compounds, Des-(N-2-pyridyl-beta-alanine Ethyl Ester) Dabigatran Etexilate 5-Ethyl Carboxylate is unique due to its specific structural modifications, which provide distinct analytical properties . These modifications make it particularly useful as a reference standard in quality control processes .
Properties
Molecular Formula |
C26H33N5O4 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 2-[[4-[(E)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-28-17-19-9-12-21(13-10-19)27-18-24-29-22-16-20(25(32)34-5-2)11-14-23(22)31(24)3/h9-14,16-17,27H,4-8,15,18H2,1-3H3,(H,30,33)/b28-17+ |
InChI Key |
MUSJWDXIMZQWJX-OGLMXYFKSA-N |
Isomeric SMILES |
CCCCCCOC(=O)N/N=C/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Canonical SMILES |
CCCCCCOC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |
Origin of Product |
United States |
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